
2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-クロロフェニル)イソキノリン-1,3(2H,4H)-ジオンは、イソキノリン誘導体のクラスに属する化学化合物です。
準備方法
合成ルートと反応条件
2-(2-クロロフェニル)イソキノリン-1,3(2H,4H)-ジオンの合成は、通常、トリエチルアミンなどの塩基の存在下、2-クロロベンゾイルクロリドとイソキノリンを反応させることで行われます。この反応は還流条件下で行われ、生成物は再結晶により精製されます。
工業的生産方法
工業的な設定では、2-(2-クロロフェニル)イソキノリン-1,3(2H,4H)-ジオンの生産は、連続フロー反応器を使用してスケールアップできます。この方法は、反応条件をより適切に制御し、収率を向上させることができます。自動化されたシステムの使用は、人的ミスのリスクを軽減し、生産プロセスの効率を向上させます。
化学反応の分析
反応の種類
2-(2-クロロフェニル)イソキノリン-1,3(2H,4H)-ジオンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノリン誘導体を形成するように酸化される可能性があります。
還元: 還元反応は、この化合物をそのジヒドロ誘導体に変換できます。
置換: 2-クロロフェニル基の塩素原子は、求核置換反応を通じて他の官能基で置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤が使用されます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、水酸化ナトリウムなどの塩基の存在下で使用されます。
形成される主な生成物
酸化: キノリン誘導体。
還元: ジヒドロイソキノリン誘導体。
置換: 使用する求核剤に応じて、さまざまな置換イソキノリン誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 特定の酵素の阻害剤としての可能性について調査されています。
医学: 癌や神経変性疾患などの疾患の治療における潜在的な治療効果について検討されています。
工業: 特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials with specific properties.
作用機序
2-(2-クロロフェニル)イソキノリン-1,3(2H,4H)-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と標的に依存します。
類似の化合物との比較
類似の化合物
2-フェニルイソキノリン-1,3(2H,4H)-ジオン: 構造は似ていますが、塩素原子がありません。
2-(2-ブロモフェニル)イソキノリン-1,3(2H,4H)-ジオン: 塩素の代わりに臭素原子を持つ構造が似ています。
2-(2-メチルフェニル)イソキノリン-1,3(2H,4H)-ジオン: 塩素の代わりにメチル基を持つ構造が似ています。
独自性
2-(2-クロロフェニル)イソキノリン-1,3(2H,4H)-ジオンは、反応性と生物学的活性を影響を与える可能性のある塩素原子の存在により、独特です。塩素原子はさまざまな化学反応に関与し、この化合物をさまざまな用途に適した汎用性のあるものにします。
類似化合物との比較
Similar Compounds
2-Phenylisoquinoline-1,3(2H,4H)-dione: Similar structure but lacks the chlorine atom.
2-(2-Bromophenyl)isoquinoline-1,3(2H,4H)-dione: Similar structure with a bromine atom instead of chlorine.
2-(2-Methylphenyl)isoquinoline-1,3(2H,4H)-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.
特性
CAS番号 |
106110-71-8 |
|---|---|
分子式 |
C15H10ClNO2 |
分子量 |
271.70 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H10ClNO2/c16-12-7-3-4-8-13(12)17-14(18)9-10-5-1-2-6-11(10)15(17)19/h1-8H,9H2 |
InChIキー |
WTUAWDHYAPLDBV-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


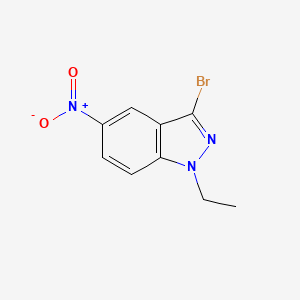

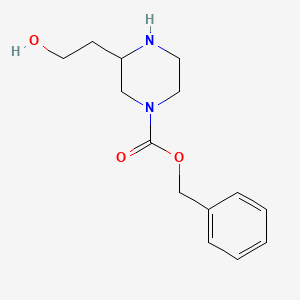

![N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]](/img/structure/B11850649.png)
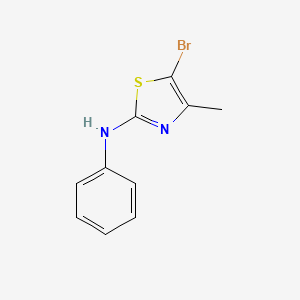


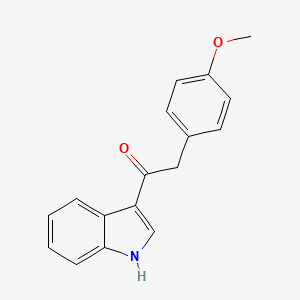
![5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol](/img/structure/B11850668.png)
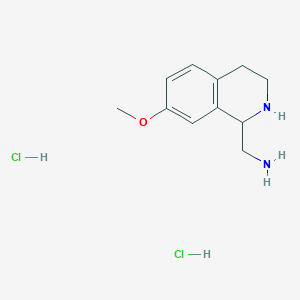

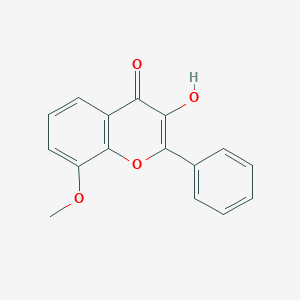
![[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)
